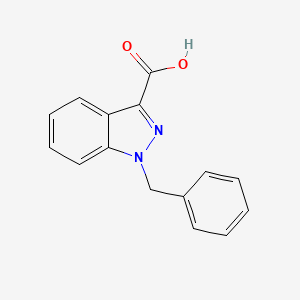

1-Benzyl-1H-indazole-3-carboxylic acid

Übersicht

Beschreibung

1-Benzyl-1H-indazole-3-carboxylic acid and its derivatives have been the subject of various studies due to their biological activities. These compounds have been synthesized and evaluated for their potential as antispermatogenic agents, with some showing potent activity in this regard . Additionally, they have been explored for their antiproliferative effects against cancer cell lines, with certain derivatives demonstrating significant activity . The molecular structure of these compounds has also been studied, providing insights into their crystallographic properties .

Synthesis Analysis

The synthesis of 1-Benzyl-1H-indazole-3-carboxylic acid derivatives has been achieved through various methods. A series of halogenated derivatives were synthesized and evaluated for their biological activity . Another approach involved a two-step synthesis of 1-arylindazole-3-carboxamides, which utilized a strategic reaction followed by a chemoselective Buchwald–Hartwig intramolecular cyclization, yielding products in good to excellent yields . Additionally, a new synthesis route via 1,3-dipolar cycloaddition of nitrile imines to benzyne was described, providing a rapid method to obtain N(1)-C(3) disubstituted indazoles .

Molecular Structure Analysis

The crystal structure of a halogenated derivative, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, was studied to understand its crystalline properties. The compound was found to belong to the triclinic space group with specific unit cell parameters, indicating a crystalline polymorph with a relatively small particle size, which could lead to better bioactivity and therapeutic activity .

Chemical Reactions Analysis

The reactivity of 1-Benzyl-1H-indazole-3-carboxylic acid derivatives has been explored in various chemical reactions. For instance, the deproto-metallation of 1-aryl-1H-indazoles using a mixed lithium-zinc base was studied, revealing that functionalization of the substrate was possible using specific aryl groups . Additionally, the ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation was investigated, showing that the presence of electron-withdrawing groups on the 1-aryl substituent significantly influenced the reaction outcome .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-1H-indazole-3-carboxylic acid derivatives have been analyzed through various studies. For example, the crystal structure analysis provided insights into the polymorphic nature of these compounds . Deproto-metallation studies and the analysis of CH acidities using DFT methods have contributed to the understanding of the chemical reactivity and acidity of these molecules . Molecular docking studies have also been conducted to assess the biological activities and potential interactions with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques : 1-Benzyl-1H-indazole-3-carboxylic acid can be synthesized through various methods. For instance, an improved synthesis process was developed, showing advantages such as lower cost of starting materials and simple operation, making it suitable for industrial manufacture (Rao, 2006). Another approach involved converting 1H-indazole-3-carboxylic acid into esters, which upon further reaction, yielded good results (S. Raut et al., 2019).

Crystal Structure Analysis : The crystal structure of a derivative, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, was studied, revealing that it belongs to the triclinic space group and is a crystalline polymorph with small particle size, potentially offering better bioactivity and therapeutic activity (Hu Yong-zhou, 2008).

Anticancer Activity and Biological Evaluation : Several studies have focused on the anticancer properties of 1-Benzyl-1H-indazole-3-carboxylic acid and its derivatives. Notably, β-carboline derivatives, synthesized by replacing the tricyclic rings of carbazole and α-carboline derivatives with isosteric β-carboline, showed promising anticancer activity (Yi-Fong Chen et al., 2015). Another derivative, 1H-Benzo[f]indazole-4,9-dione, showed significant antiproliferative activity in vitro, suggesting potential as an anticancer agent (A. Molinari et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

1-benzylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRCOZFGMPTGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441811 | |

| Record name | 1-Benzyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1H-indazole-3-carboxylic acid | |

CAS RN |

41354-03-4 | |

| Record name | 1-Benzyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)